![molecular formula C21H34P2 B14420701 Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- CAS No. 82763-84-6](/img/structure/B14420701.png)
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- is an organophosphorus compound with the molecular formula C21H34P2. It is a tertiary phosphine, characterized by the presence of two cyclohexyl groups and a phenyl group attached to a phosphorus atom. This compound is known for its applications in various chemical reactions, particularly as a ligand in transition metal catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and various phosphine-metal complexes, which are useful in catalysis and other applications.
科学的研究の応用
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates and promoting bond formation.
類似化合物との比較
Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- can be compared with other similar compounds such as:
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of cyclohexyl groups.
Dicyclohexylphenylphosphine: Similar in structure but lacks the propyl group.
Phenylphosphine: A simpler phosphine with only one phenyl group attached to the phosphorus atom.
The uniqueness of phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- lies in its specific structure, which provides distinct steric and electronic properties, making it suitable for specific catalytic applications.
特性
CAS番号 |
82763-84-6 |
|---|---|
分子式 |
C21H34P2 |
分子量 |
348.4 g/mol |
IUPAC名 |
dicyclohexyl(3-phenylphosphanylpropyl)phosphane |
InChI |
InChI=1S/C21H34P2/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,11-12,20-22H,2-3,6-10,13-18H2 |
InChIキー |
BWAHWXJHPZMPMX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(CCCPC2=CC=CC=C2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


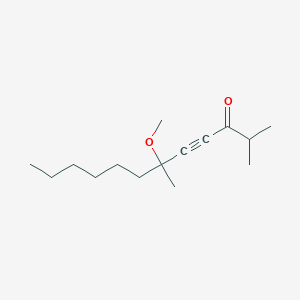
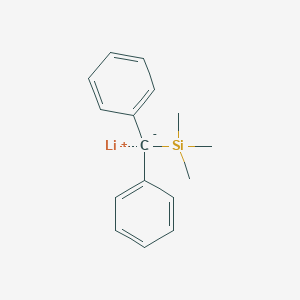
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
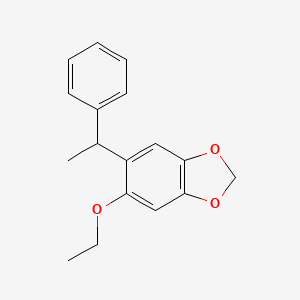
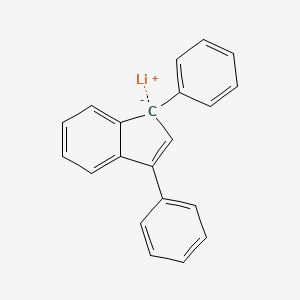
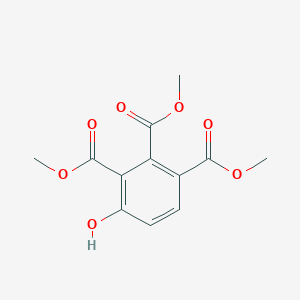

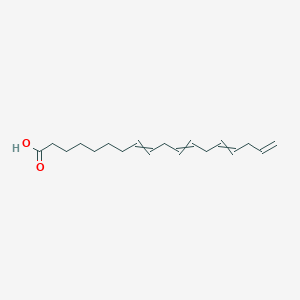
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
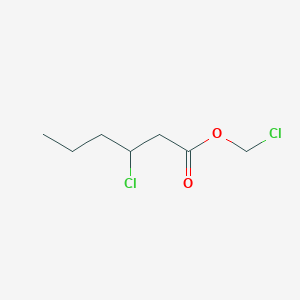
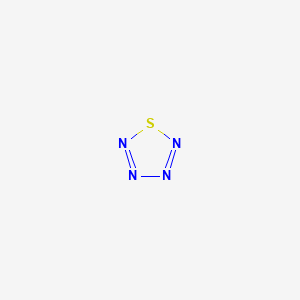
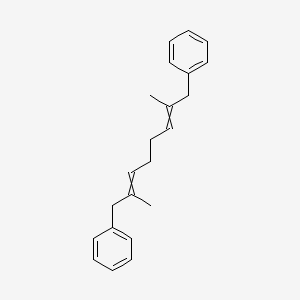
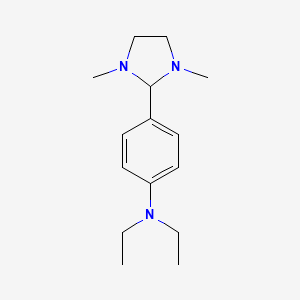
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
